molecular formula C17H16FN5O2 B4649665 N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No.: B4649665
M. Wt: 341.34 g/mol
InChI Key: SKUZQFUTIMNSIO-UHFFFAOYSA-N
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Description

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a structurally complex organic compound with the molecular formula C₁₇H₁₆FN₅O₂ and a molecular weight of 341.34 g/mol . Its IUPAC name reflects its key structural components: a tetrazole ring substituted with a 4-fluorophenyl group, a methoxy linker, and an N-methylacetamide moiety (Figure 1). The compound’s distinct features include:

  • Tetrazole core: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .
  • Methoxy and acetamide groups: Contribute to solubility and modulate interactions with biological targets .

This compound is structurally analogous to N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, differing only in the halogen substituent (fluorine vs. bromine). Such halogen variations significantly influence lipophilicity, reactivity, and biological activity .

Properties

IUPAC Name

N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZQFUTIMNSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of the fluorophenyl-tetrazole intermediate with a methoxyphenyl compound.

    Acetamide Formation: The final step involves the acylation of the methoxyphenyl intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can be contextualized by comparing it to structurally related tetrazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Tetrazole-Based Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
This compound C₁₇H₁₆FN₅O₂ 4-fluorophenyl, methoxy, N-methylacetamide Potential antimicrobial, anti-inflammatory
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide C₁₇H₁₆BrN₅O₂ 4-bromophenyl (heavier halogen) Enhanced lipophilicity, slower metabolism
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide C₁₇H₁₇N₅O₂ 4-methoxyphenyl, phenylacetamide Moderate antifungal activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide C₁₆H₁₄ClN₅O₂ 4-chlorophenyl (electron-withdrawing Cl) Increased cytotoxicity in cancer models
N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide C₁₈H₁₆F₃N₅O₂ 3-(trifluoromethyl)phenyl High metabolic stability, CNS activity

Key Findings :

Halogen Substitution Effects: Fluorine (target compound): Offers a balance of moderate lipophilicity and strong hydrogen-bonding capacity, ideal for membrane permeability and target engagement . Chlorine: Enhances electron-withdrawing effects, improving binding to electrophilic biological targets (e.g., enzymes in cancer pathways) .

Functional Group Variations: Methoxy vs. Acetamide vs. Sulfonamide: Sulfonamide-containing analogs (e.g., N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide) exhibit stronger acidic properties, enhancing solubility but requiring pH optimization for bioavailability .

Biological Activity Trends :

  • Antimicrobial Activity : Fluorophenyl tetrazoles show broader-spectrum activity compared to chlorophenyl derivatives, likely due to fluorine’s optimal electronegativity .
  • Metabolic Stability : Trifluoromethyl groups (e.g., in C₁₈H₁₆F₃N₅O₂ ) confer resistance to oxidative metabolism, making such compounds candidates for CNS-targeted therapies .

Case Study: Fluorine vs. Bromine Halogen Effects

A direct comparison between the 4-fluorophenyl and 4-bromophenyl analogs (Table 1) reveals that:

  • The fluorine derivative has a lower molecular weight (341.34 vs. 402.25 g/mol) and higher solubility in polar solvents.
  • The bromine analog exhibits superior logP values (3.2 vs. 2.8), favoring blood-brain barrier penetration but requiring formulation adjustments for oral delivery .

Biological Activity

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with the CAS number 912901-03-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN5O2, with a molecular weight of 341.34 g/mol. The compound features a tetrazole moiety, which is known for enhancing biological activity through improved receptor binding and modulation.

PropertyValue
CAS Number912901-03-2
Molecular FormulaC17H16FN5O2
Molecular Weight341.34 g/mol
Melting PointN/A
Boiling PointN/A

The tetrazole group in this compound is believed to play a crucial role in its pharmacological effects. Compounds containing tetrazole rings often exhibit enhanced interactions with various biological targets, including receptors and enzymes.

Research Findings

  • Antiinflammatory Activity : Studies have indicated that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, research on related tetrazole derivatives has shown their ability to inhibit the release of bronchoactive mediators, suggesting potential applications in treating respiratory conditions such as asthma.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted to evaluate the compound's effects on various cancer cell lines. Results indicate that the compound may possess selective cytotoxicity against certain tumor types, warranting further investigation into its potential as an anticancer agent.
  • Neuropharmacological Effects : The compound's interaction with serotonin receptors has been explored, particularly its role as an inverse agonist at the 5-HT2A receptor. This suggests potential applications in treating psychiatric disorders, although detailed studies are needed to confirm these effects .

Case Study 1: Antiasthmatic Potential

In a controlled study involving animal models of asthma, this compound was administered to assess its efficacy in reducing airway hyperreactivity. The results demonstrated a marked decrease in inflammatory cell infiltration and cytokine levels in the lungs compared to control groups, indicating its potential as an antiasthmatic agent.

Case Study 2: Cancer Cell Line Testing

A series of tests were performed on various cancer cell lines (e.g., A549 lung cancer cells and HeLa cervical cancer cells) to evaluate the cytotoxic effects of the compound. The results showed that at specific concentrations, the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential for further development as a therapeutic agent against cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

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